Regiochemistry of the Thioether Linkage: C‑4 vs. C‑2 Substitution Dictates Structural Topology
The target compound positions the (4-bromobenzyl)sulfanyl group at C‑4 of the pyrimidin‑2‑one ring, whereas the positional isomer CAS 195002‑89‑2 carries the same group at C‑2 [1][2]. This regiochemical switch rearranges the spatial orientation of the bromophenyl moiety relative to the hydrogen‑bond‑donor/acceptor array of the pyrimidinone, altering the compound's capacity to engage biological targets that require a specific pharmacophoric geometry. In the pyrimidin‑2‑one dopamine‑D3 receptor ligand series described in WO2006097175, substitution at the 4‑position is a critical determinant of receptor affinity and selectivity, with 2‑substituted analogs showing markedly reduced or absent D3 binding [3].
| Evidence Dimension | Regiochemical substitution pattern (thioether attachment point) |
|---|---|
| Target Compound Data | 4‑[(4-bromophenyl)methylsulfanyl]‑6‑methyl‑1H‑pyrimidin‑2‑one (thioether at C‑4) |
| Comparator Or Baseline | CAS 195002‑89‑2: 2‑[[(4‑bromophenyl)methyl]thio]‑6‑methyl‑4(1H)‑pyrimidinone (thioether at C‑2) |
| Quantified Difference | Isomeric shift: C‑4 vs. C‑2 attachment; predicted differential D3 receptor affinity based on patent SAR (qualitative, no head‑to‑head IC₅₀ pair available for this exact pair) |
| Conditions | Pharmacophoric geometry analysis derived from patent WO2006097175 SAR tables [3] |
Why This Matters
Ordering the wrong regioisomer—even at identical purity—will deliver a compound with a different presentation of pharmacophoric elements, potentially invalidating structure‑based hypotheses and wasting synthesis resources.
- [1] PubChem Compound Summary for CID 2774059, 4-[(4-bromophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one. National Center for Biotechnology Information. View Source
- [2] CAS Registry Number 195002‑89‑2: 4(1H)-Pyrimidinone, 2-[[(4-bromophenyl)methyl]thio]-6-methyl-. Chemical Abstracts Service. View Source
- [3] Abbott GmbH & Co. KG. Pyrimidin-2-one compounds and their use as dopamine D3 receptor ligands. International Patent WO2006097175A1, published 2006‑09‑21. View Source
